1,7-dimethyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
1,7-Dimethyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic carboxamide derivative within the pyridopyrrolopyrimidine class. This heterocyclic compound features a fused tricyclic core with a carboxamide substituent at position 2 and a 3-(trifluoromethyl)phenyl group on the nitrogen. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition or antimicrobial therapy .
Properties
IUPAC Name |
6,12-dimethyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O2/c1-11-6-7-16-25-17-14(19(29)27(16)10-11)9-15(26(17)2)18(28)24-13-5-3-4-12(8-13)20(21,22)23/h3-10H,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKQKLNNACZOCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC=CC(=C4)C(F)(F)F)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1,7-dimethyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique combination of pyrido and pyrrolo structures with a trifluoromethyl group that may influence its biological interactions. The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved bioavailability.
Antiviral Activity
Recent studies have indicated that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antiviral properties. For instance, similar compounds have shown potent activity against various viruses including HIV and hepatitis C. The IC50 values for some related compounds have been reported as low as 0.20 μM , suggesting that modifications in the structure can yield highly active antiviral agents .
Anticancer Activity
Research has demonstrated that compounds with similar frameworks can inhibit cancer cell proliferation. A study indicated that certain pyrido[1,2-a]pyrimidine derivatives exhibited cytotoxic effects against human cancer cell lines with IC50 values ranging from 5 to 20 μM . This suggests potential application in cancer therapy .
Anticonvulsant Activity
The anticonvulsant properties of related compounds have also been explored. In animal models, some derivatives demonstrated significant protection against seizures induced by pentylenetetrazole (PTZ), with effective doses showing protective indices greater than 25 . These findings support the hypothesis that modifications in the structure can enhance anticonvulsant activity.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways have been proposed:
- Inhibition of Enzymatic Activity : Many pyrido derivatives have been shown to inhibit key enzymes involved in viral replication and cancer cell metabolism.
- Modulation of Receptor Activity : Compounds containing trifluoromethyl groups often interact with neurotransmitter receptors, potentially leading to alterations in neuronal excitability and seizure thresholds.
Case Studies
- Antiviral Efficacy : A case study involving a related compound demonstrated significant inhibition of HIV-1 reverse transcriptase with an IC50 value of 2.95 μM , indicating a promising avenue for further exploration in antiviral drug development .
- Cytotoxicity Against Cancer Cells : In vitro studies showed that a structurally similar compound reduced cell viability in MCF-7 breast cancer cells by over 70% at concentrations above 10 μM .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs differ in substituents on the carboxamide nitrogen and the pyrido-pyrrolo-pyrimidine core. Key examples include:
*logP estimated via analogy to fluorinated/chlorinated derivatives .
- Steric Effects: Bulky substituents (e.g., 3,5-dimethylphenyl in ) reduce solubility but may improve selectivity.
Physicochemical Properties
- logP and Solubility : The trifluoromethyl group in the target compound likely elevates logP compared to fluorine or chlorine analogs (e.g., logP = 2.88 for 3-fluorophenyl derivative ). This suggests higher membrane permeability but lower aqueous solubility.
- Hydrogen Bonding: The carboxamide moiety provides hydrogen bond donor/acceptor capacity (PSA ~50 Ų), similar to analogs in and , favoring interactions with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
